Ammonium iron(III) hexacyanoferrate(II)

Description

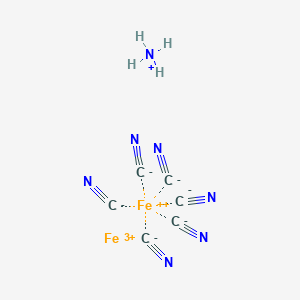

Structure

2D Structure

Propriétés

IUPAC Name |

azanium;iron(2+);iron(3+);hexacyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6CN.2Fe.H3N/c6*1-2;;;/h;;;;;;;;1H3/q6*-1;+2;+3;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWGESBVHGTRX-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[Fe+2].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeN6.Fe.H4N, C6H4Fe2N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | FERRIC AMMONIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029332 | |

| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric ammonium ferrocyanide is a solid., Dry Powder; Other Solid | |

| Record name | FERRIC AMMONIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25869-00-5 | |

| Record name | FERRIC AMMONIUM FERROCYANIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20406 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium ferrocyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrate(4-), hexakis(cyano-.kappa.C)-, ammonium iron(3+) (1:1:1), (OC-6-11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium iron(3+) hexakis(cyano-C)ferrate(4-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM FERROCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R0NVI936I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Traditional Chemical Synthesis via Precipitation

The conventional preparation of ammonium iron(III) hexacyanoferrate(II) involves a two-step precipitation process utilizing iron(III) chloride and ammonium hexacyanoferrate(II) precursors. Source outlines a method where potassium hexacyanoferrate(II) () reacts with ammonium chloride () to form ammonium hexacyanoferrate(II) ():

Subsequent addition of iron(III) chloride () induces precipitation of the target compound:

Critical parameters include maintaining a pH of 2–3 and temperatures below 75°C to prevent decomposition of cyanide ligands . The final product is filtered, washed to remove residual salts, and dried at 85°C .

Table 1: Reaction Conditions for Traditional Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 70–75°C (initial step) |

| pH | 2–3 |

| Drying Temperature | ≤85°C |

| Yield (Theoretical) | 85–90% |

Electrochemical Deposition for Thin-Film Fabrication

Electrochemical methods enable precise control over film morphology and thickness, as detailed in Source . A solution containing iron(III) ions (e.g., ) and hexacyanoferrate(III) ions () is subjected to galvanostatic electrolysis. At a cathode current density of 1 μA/cm² to 1 mA/cm², a uniform film of deposits on the electrode surface .

The process avoids colloidal precipitation, ensuring a contiguous film. Cyclic voltammetry reveals reversible redox behavior, with a characteristic peak at 0.5 V (vs. SCE) corresponding to the transition . Film thickness correlates linearly with electrolysis duration, enabling tunability for optoelectronic applications.

Table 2: Electrochemical Deposition Parameters

| Parameter | Value/Range |

|---|---|

| Cathode Current Density | 1 μA/cm² – 1 mA/cm² |

| Electrolyte Temperature | 25–30°C |

| Deposition Rate | 10–50 nm/min |

| Film Thickness Control | 100 nm – 5 μm |

Stepwise Deposition for Enhanced Morphology

Source describes a stepwise deposition technique to synthesize thin films with superior uniformity. Precursor solutions of and are alternately deposited on a substrate, followed by thermal annealing at 60–80°C. This layer-by-layer approach minimizes defects and enhances adhesion, critical for sensor and battery electrode applications .

Key advantages include:

-

Reduced Cost : Eliminates noble metal electrodes required in electrochemical methods .

-

Morphological Control : Atomic force microscopy (AFM) confirms root-mean-square roughness <5 nm .

Analytical Validation of Synthesis Success

The formation of is confirmed via:

Analyse Des Réactions Chimiques

Types of Reactions

Ammonium iron(III) hexacyanoferrate(II) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of iron in different oxidation states.

Substitution: Cyanide ligands can be substituted by other ligands under specific conditions.

Complex Formation: It can form complexes with other metal ions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) can oxidize the iron(II) centers to iron(III).

Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce iron(III) to iron(II).

Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia (NH₃) or phosphines.

Major Products

Oxidation: The oxidation of ammonium iron(III) hexacyanoferrate(II) can lead to the formation of ferric ferrocyanide.

Reduction: Reduction reactions can yield ferrous ferrocyanide.

Substitution: Ligand exchange can result in the formation of new coordination compounds with different properties.

Applications De Recherche Scientifique

Medical Applications

Ammonium iron(III) hexacyanoferrate(II) has been explored for its potential use in human medicine, particularly as a therapeutic agent for mitigating the effects of radioactive cesium ingestion.

- Radiocesium Detoxification : Research indicates that this compound can significantly reduce radiocesium levels in animals and potentially in humans. A notable patent describes a preparation intended for human use that can be administered alongside contaminated food to reduce cesium absorption in the gastrointestinal tract. The recommended dosage varies between 0.3 to 3.0 grams per day depending on the individual's age and condition .

- Animal Studies : In animal trials, dairy cows that received ammonium iron(III) hexacyanoferrate(II) showed an 80-90% reduction in radiocesium contamination in milk compared to control groups. The radiocesium levels in the meat of treated animals were also reduced by approximately 78% .

Agricultural Applications

The compound is utilized as a feed additive in livestock to decrease the transfer of radiocesium from contaminated feed into animal products.

- Feed Additive : The European Food Safety Authority (EFSA) has evaluated the use of ferric ammonium hexacyanoferrate(II) as a feed additive for ruminants, calves, and pigs. The additive is effective at concentrations as low as 50 mg/kg of feed, significantly reducing cesium contamination in animal-derived food products .

- Impact on Soil and Plant Uptake : Studies have demonstrated that applying ammonium iron(III) hexacyanoferrate(II) to contaminated pastures can reduce the uptake of radiocesium by plants, thereby lowering the risk of contamination in livestock that graze on these lands .

Analytical Chemistry

In analytical chemistry, ammonium iron(III) hexacyanoferrate(II) serves as a reagent for various applications.

- Iron Content Determination : It is used as a mediator for determining total iron content in potable water samples. This application exploits its ability to form stable complexes with iron ions, facilitating accurate measurement techniques.

- Colorimetric Analysis : The compound's distinct color properties allow it to be employed in colorimetric assays, where it aids in visualizing and quantifying chemical reactions involving iron .

Safety and Regulatory Aspects

The safety profile of ammonium iron(III) hexacyanoferrate(II) has been assessed through various studies.

- Toxicological Evaluations : Current research indicates that the compound is generally safe when used within recommended guidelines. However, comprehensive toxicokinetic studies are still lacking, necessitating further investigation into its long-term effects and mechanisms of action .

- Regulatory Approval : The compound is authorized for use as a feed additive within the European Union, reflecting its established safety and efficacy when used appropriately .

Mécanisme D'action

The mechanism of action of ammonium iron(III) hexacyanoferrate(II) involves its ability to bind metal ions through its cyanide ligands. In the case of heavy metal poisoning, the compound forms stable complexes with metal ions, preventing their absorption in the gastrointestinal tract and facilitating their excretion. The cyanide ligands coordinate with the metal ions, forming a stable lattice structure that is not easily broken down in the body.

Comparaison Avec Des Composés Similaires

Key Properties :

- Stability : Prussian blue is stable in air but prone to partial Fe$^{III}$ reduction in hydrated or ion-exchange applications .

- Applications : Used in medical treatments for heavy metal poisoning (e.g., thallium, cesium), ion-exchange materials, and electrochemical sensors .

Comparison with Similar Hexacyanoferrate Compounds

2.1 Potassium Iron(III) Hexacyanoferrate(II) ($\text{KFe}^{III}[\text{Fe}^{II}(\text{CN})_6]$)

- Structure : Similar cubic framework to PB but with K$^+$ counterions instead of NH$_4^+$.

- Applications :

- Redox Behavior : Shares the same $\text{[Fe(CN)}_6]^{3-/4-}$ redox couple as PB but exhibits faster electron transfer kinetics in alkaline media .

2.2 Copper Hexacyanoferrate(II) ($\text{Cu}x[\text{Fe}^{II}(\text{CN})6]_y$)

- Structure : Variable stoichiometry (e.g., $\text{Cu}{13}[\text{Fe(CN)}6]{14}\cdot2\text{K}\cdot10\text{H}2\text{O}$) due to flexible Cu$^{2+}$ coordination .

- Applications :

- Stability : Less redox-stable than PB; prone to Cu$^{2+}$ leaching in acidic conditions .

2.3 Turnbull’s Blue (Historically Misidentified)

- Historical Context : Once thought to be $\text{Fe}^{II}[\text{Fe}^{III}(\text{CN})6]$, but Mössbauer spectroscopy confirmed it is identical to Prussian blue ($\text{Fe}^{III}[\text{Fe}^{II}(\text{CN})6]$) .

- Synthesis : Produced via direct mixing of Fe$^{2+}$ and $\text{[Fe(CN)}6]^{3-}$, unlike Berlin white ($\text{K}2\text{Fe}^{II}[\text{Fe}^{II}(\text{CN})_6]$), which requires indirect methods .

Structural and Spectroscopic Comparisons

Activité Biologique

Ammonium iron(III) hexacyanoferrate(II), commonly known as Prussian blue, is a complex compound with significant biological activity, particularly in the fields of medicine and environmental remediation. This article explores its biological activities, focusing on its antioxidant properties, role in treating iron deficiency anemia, and efficacy in reducing radioactive cesium contamination in food products.

The molecular formula of ammonium iron(III) hexacyanoferrate(II) is with a molecular weight of approximately 285.837 g/mol. It is often used in various applications due to its unique properties, such as its ability to form stable complexes and its low solubility in water, which enhances its utility in biological applications .

Antioxidant Properties

Recent studies highlight the antioxidant capabilities of ammonium iron(III) hexacyanoferrate(II). In vitro experiments demonstrated that this compound exhibits a significant scavenging effect on various free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), malondialdehyde (MDA), and hydroxyl radicals. The results indicated that the compound could effectively reduce oxidative stress markers in biological systems .

Treatment of Iron Deficiency Anemia

Ammonium iron(III) hexacyanoferrate(II) has shown promise as a treatment for iron deficiency anemia (IDA). In animal models, particularly rats with induced IDA, administration of this compound led to significant increases in red blood cell (RBC) counts, hemoglobin (Hb) levels, and hematocrit (HCT) values. The complex's structure allows for a slow release of iron, which is beneficial for maintaining stable iron levels without causing toxicity .

Case Study: IDA Rat Model

| Parameter | Control Group | Treatment Group (Ammonium Iron Complex) |

|---|---|---|

| RBC Count | 4.5 million/µL | 6.8 million/µL |

| Hemoglobin Level | 10 g/dL | 14 g/dL |

| Hematocrit Level | 30% | 42% |

The data suggests that the ammonium iron complex can serve as an effective therapeutic agent for managing IDA .

Reduction of Radioactive Cesium Contamination

One of the notable applications of ammonium iron(III) hexacyanoferrate(II) is its use in mitigating the effects of radioactive cesium contamination in livestock and food products. Studies conducted on dairy cows showed that administering this compound resulted in an 80-90% reduction of radiocesium levels in milk compared to control groups not receiving the treatment. Similarly, sheep fed with radiocesium-laden feed supplemented with ammonium iron complex exhibited an 80% reduction in radiocesium content in their meat .

Case Study: Radiocesium Reduction

| Animal Type | Control Group Cesium Level | Treatment Group Cesium Level |

|---|---|---|

| Dairy Cows | 100 Bq/kg | 10 Bq/kg |

| Sheep | 80 Bq/kg | 16 Bq/kg |

These findings underscore the potential of ammonium iron(III) hexacyanoferrate(II) as a preventive measure against radioactive contamination .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing high-purity Ammonium Iron(III) Hexacyanoferrate(II) to minimize Fe(III) contamination?

- Methodological Answer : Synthesis requires strict oxygen-free conditions and a reducing agent (e.g., thiosulfate) to maintain Fe(II) dominance. Solutions must be purged with inert gas (N₂ or Ar) before mixing ferrocyanide and Fe(II) sources. NaCl can be added to favor alkali metal intercalation. Post-synthesis, UV-Vis spectroscopy at 431 nm detects [Fe(CN)₆]³⁻ contamination, which should be <5% of total iron content .

Q. What safety protocols are essential when handling Ammonium Iron(III) Hexacyanoferrate(II) in the laboratory?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and inspect them for integrity before use. Work in a fume hood or well-ventilated area to avoid inhalation. Respiratory protection (e.g., NIOSH-approved N100/P3 masks) is required if airborne particles are generated. Avoid aqueous disposal routes to prevent environmental contamination .

Q. How can researchers distinguish Ammonium Iron(III) Hexacyanoferrate(II) from similar coordination compounds using spectroscopic or electrochemical methods?

- Methodological Answer : UV-Vis spectroscopy identifies characteristic absorption bands: [Fe(CN)₆]⁴⁻ at 305 nm and [Fe(CN)₆]³⁻ at 431 nm. Cyclic voltammetry (CV) in aqueous media shows redox peaks at ~0.36 V (Fe³⁺/Fe²⁺) and ~0.77 V (Fe(CN)₆³⁻/Fe(CN)₆⁴⁻). X-ray diffraction (XRD) confirms the cubic crystal structure (space group Fm-3m) .

Advanced Research Questions

Q. How does the redox instability of Ammonium Iron(III) Hexacyanoferrate(II) in deep eutectic solvents (DES) affect its electrochemical applications?

- Methodological Answer : In DES under ambient conditions, ~5–50% of Fe(II) oxidizes to Fe(III), altering redox behavior. To mitigate this, conduct experiments under inert atmospheres and pre-treat solvents with reducing agents. Monitor oxidation via in situ UV-Vis or Raman spectroscopy. Despite instability, CVs remain reproducible due to rapid electron transfer kinetics .

Q. What analytical contradictions arise when using potassium hexacyanoferrate(II) to detect Fe³⁺ in the presence of Ammonium Iron(III) Hexacyanoferrate(II)?

- Methodological Answer : Fe³⁺ detection via K₄[Fe(CN)₆] forms Prussian blue (Fe₄[Fe(CN)₆]₃), but coexisting NH₄⁺ ions may interfere with precipitation. Use ion-exchange chromatography to isolate Fe³⁺ before analysis. Alternatively, employ ICP-MS for direct quantification, avoiding colorimetric interference .

Q. How can researchers optimize Ammonium Iron(III) Hexacyanoferrate(II) for in vivo radiocaesium sequestration studies?

- Methodological Answer : Formulate the compound into sustained-release boli with biocompatible matrices (e.g., chitosan). Validate binding efficiency using gamma spectrometry for ¹³⁷Cs. Monitor acute toxicity via histopathology and serum Fe levels, as excess free CN⁻ may require chelation therapy .

Q. What advanced structural characterization techniques resolve ambiguities in the Prussian blue analogue’s stoichiometry and defect sites?

- Methodological Answer : Pair synchrotron X-ray absorption spectroscopy (XAS) with Mössbauer spectroscopy to quantify Fe(II)/Fe(III) ratios and vacancy distribution. Pair distribution function (PDF) analysis of neutron scattering data reveals local structural distortions. Computational models (DFT) predict vacancy formation energies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.